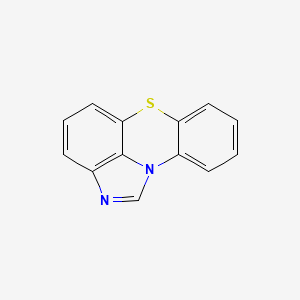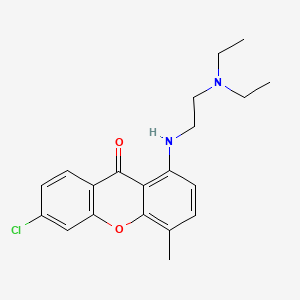![molecular formula C20H22N4O2 B1197702 6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)
6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a member of quinazolines.
Scientific Research Applications
Synthesis and Biological Activity
6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives exhibit potential as anticancer agents. A study by Nowak et al. (2014) demonstrated the synthesis of these derivatives and their cytotoxicity against A549 and HT29 cell lines, indicating promising anticancer activities (Nowak et al., 2014).
Structural Analysis
Chumakov et al. (2006) reported on the crystal structures of similar compounds, providing insights into their molecular configurations and potential interactions with biological targets (Chumakov et al., 2006).
Anticancer and Antiproliferative Properties
Shao et al. (2014) explored compounds with a structure including 4-morpholinoquinazolin-6-yl, finding them to be potent PI3K inhibitors and anticancer agents. Their study highlighted the antiproliferative activities of these compounds against various cancer cell lines (Shao et al., 2014).
Antiviral Activities
Selvam et al. (2007) synthesized 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating significant antiviral activities against various viruses, including influenza and severe acute respiratory syndrome corona, thus highlighting their potential in antiviral therapy (Selvam et al., 2007).
Reactivity and Synthesis
Fathalla et al. (2002) examined the reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide, a related compound, providing valuable information on its chemical reactivity and potential applications in the synthesis of pharmaceuticals (Fathalla et al., 2002).
Potential in Anti-inflammatory and Antitumor Applications
Kumar et al. (2018) explored quinolone substituted quinazolinones, demonstrating their potential as anti-inflammatory and anticancer agents. These findings reveal the diverse therapeutic applications of quinazolinone derivatives (Kumar et al., 2018).
properties
Product Name |
6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone |
|---|---|
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[4-(2-morpholin-4-ylethylamino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C20H22N4O2/c25-18-8-4-2-6-16(18)20-22-17-7-3-1-5-15(17)19(23-20)21-9-10-24-11-13-26-14-12-24/h1-8,25H,9-14H2,(H,21,22,23) |
InChI Key |
XVAZSZOISVGIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




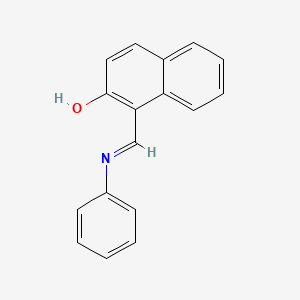

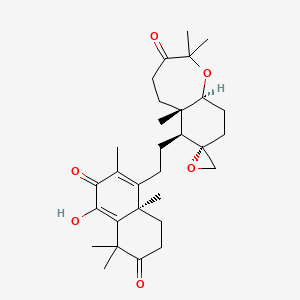
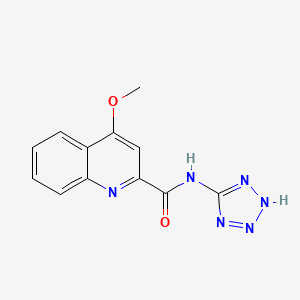
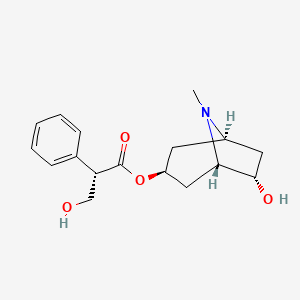
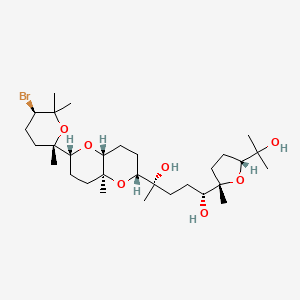
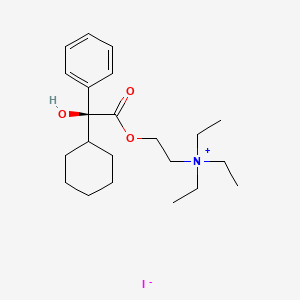
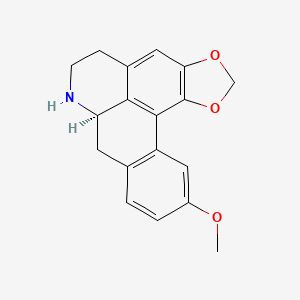
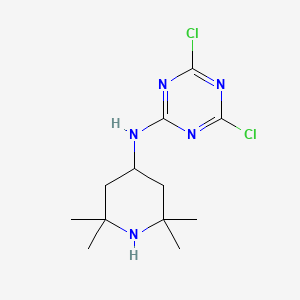
![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)
